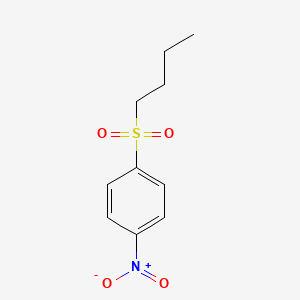

4-Butylsulfonylnitrobenzene

Description

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

1-butylsulfonyl-4-nitrobenzene |

InChI |

InChI=1S/C10H13NO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |

InChI Key |

LENNHUJVWDVQCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Butylsulfonylnitrobenzene

Established Synthetic Pathways for 4-Butylsulfonylnitrobenzene

The construction of the this compound molecule can be approached in two principal ways: by first establishing the butyl-substituted benzene (B151609) ring followed by nitration and sulfoxidation, or by forming the C-S bond on a pre-functionalized nitroaromatic system.

A fundamental step in one of the primary synthetic routes to this compound is the electrophilic nitration of an aromatic precursor. This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

When starting with butylbenzene (B1677000), the butyl group, being an ortho-, para-director, guides the incoming nitro group primarily to the para-position due to steric hindrance at the ortho-positions. chemicalbook.com The reaction yields 4-nitro-n-butylbenzene as the major product. unacademy.com Subsequent steps would then be required to introduce the sulfonyl group.

Alternatively, if the sulfonyl group is already present, as in butylbenzene sulfone, its strong electron-withdrawing and meta-directing nature would guide the incoming nitro group to the meta-position. Therefore, to achieve the desired 4-substituted pattern, nitration must precede the formation of the sulfonyl group from the butyl group or the C-S bond formation must be performed on a nitro-substituted precursor. The nitration of various alkylbenzenes has been studied extensively, providing a solid foundation for these synthetic strategies. researchgate.netacs.org A new method for nitrating compounds like di-tert-butylbenzene using sodium nitrate (B79036) in concentrated sulfuric acid has also been presented, which could be applicable. researchgate.net

Table 1: Nitration of Butylbenzene Derivatives

| Precursor | Nitrating Agent | Major Product | Reference |

|---|---|---|---|

| Butylbenzene | Concentrated HNO₃ / H₂SO₄ | 4-Nitro-n-butylbenzene | unacademy.com, chemicalbook.com |

The formation of the aryl-sulfonyl C-S bond is a critical step. Friedel-Crafts sulfonylation is a classic method, where an arene reacts with a sulfonylating agent like a sulfonyl chloride in the presence of a Lewis acid catalyst. scispace.com For this compound, this could involve the reaction of nitrobenzene (B124822) with butylsulfonyl chloride. However, the strong deactivating effect of the nitro group makes this reaction challenging under standard Friedel-Crafts conditions.

More contemporary and efficient methods focus on metal-catalyzed cross-coupling reactions. These approaches offer milder reaction conditions and greater functional group tolerance. rsc.org Palladium-catalyzed coupling of aryl halides or triflates with sulfinate salts (RSO₂Na) is a prominent strategy. organic-chemistry.org For instance, the reaction of 4-halonitrobenzene with sodium butylsulfinate in the presence of a palladium catalyst and a suitable ligand would yield this compound.

Transition-metal-free approaches have also been developed, such as the reaction of sodium sulfinates with aryne precursors, which can produce a diverse array of aryl sulfones in good to excellent yields. acs.orgnih.gov Gold-catalyzed sulfonylation of aryl iodides with sodium sulfinates has also emerged as a complementary method, particularly effective for substrates with electron-donating groups. acs.org

An alternative pathway involves the synthesis of a thioether precursor, 4-(butylthio)nitrobenzene, followed by oxidation to the corresponding sulfone. This two-step process begins with the nucleophilic aromatic substitution of a para-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-fluoronitrobenzene) with butanethiol or its corresponding thiolate.

The subsequent oxidation of the resulting thioether to the sulfone is a reliable and high-yielding transformation. A variety of oxidizing agents can be employed for this purpose. Mild oxidants may first yield the sulfoxide (B87167), which can then be further oxidized to the sulfone with a stronger agent. A common and effective oxidant for this transformation is potassium peroxymonosulfate, commercially known as Oxone®. nih.gov This method avoids the direct and often harsh conditions of sulfonylation on a deactivated ring.

Complementary strategies primarily involve forming the C-S bond through alkylation. One such approach is the reaction of a sulfinate salt derived from nitrobenzene, such as sodium 4-nitrobenzenesulfinate, with an alkylating agent like butyl bromide or iodide. This nucleophilic substitution reaction directly forms the desired carbon-sulfur bond of this compound. Such alkylation processes provide a direct route to the final product, assuming the precursor sulfinate is readily available. google.com

Advanced Techniques in Synthesis Optimization

Modern synthetic chemistry emphasizes the development of highly efficient, selective, and environmentally benign methodologies. The synthesis of this compound benefits from these advancements, particularly in the realm of catalysis.

The efficiency of metal-catalyzed C-S bond formation reactions is highly dependent on the catalytic system employed, which includes the metal center and, crucially, the ancillary ligands. nih.gov Palladium and copper are the most common metals used for these transformations. rsc.org

The design of ligands is paramount for achieving high catalytic activity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, particularly biaryl monophosphines, have proven to be exceptionally effective in promoting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. mit.edu The use of specific ligands can lead to higher turnover numbers and frequencies, allowing for lower catalyst loadings. nih.gov For instance, the palladium-catalyzed sulfonylation of aryl halides can be significantly improved with appropriately designed phosphine ligands. unacademy.com

Recent research has also explored the use of gold-catalyzed C-S cross-coupling, which offers complementary reactivity to palladium and copper systems. acs.org Furthermore, the development of catalytic systems that operate in greener solvents or even under aqueous conditions, often facilitated by amphiphilic ligands created through regioselective sulfonation, represents a significant advance in the field. acs.orgnih.gov

Table 2: Examples of Catalytic Systems in Sulfone Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium Acetate / Phosphine Ligand | Cross-coupling | Aryl halides, Sodium sulfinates | High efficiency and regioselectivity for C-S bond formation. | rsc.org, organic-chemistry.org |

| Copper Iodide / [emim][Val] | Cross-coupling | Aryl iodides, Sulfinic acid salts | Use of ionic liquid allows for catalyst recycling. | organic-chemistry.org |

| Gold(I)/Gold(III) Catalysis / Hemilabile Ligand | Cross-coupling | Aryl iodides, Sodium sulfinates | Complementary to Pd/Cu catalysis, effective for electron-rich arenes. | acs.org |

Green Chemistry Principles in the Synthesis of Sulfonylnitrobenzenes

Green chemistry is a framework of chemical research and engineering that focuses on designing products and processes to minimize the use and generation of hazardous substances. ajgreenchem.com The synthesis of sulfonylnitrobenzenes can be made more environmentally benign by adhering to these principles.

Key green chemistry principles applicable to sulfone synthesis include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones because they are required in smaller amounts and can be recycled, reducing waste. ajgreenchem.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. researchgate.net

In the context of Friedel-Crafts sulfonylation, traditional Lewis acids like AlCl₃ are problematic. They are used in stoichiometric amounts, are corrosive, and generate significant acidic waste during workup. scispace.com A greener alternative is the use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite) or zeolites. scispace.com These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture by simple filtration, which simplifies the purification process and minimizes waste. ajgreenchem.comtubitak.gov.tr For example, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been developed as reusable green catalysts for the sulfonation of various aromatic compounds. ajgreenchem.comresearchgate.netresearchgate.net

Microwave-assisted synthesis is another green technique that can be applied. It can drastically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. ajgreenchem.comresearchgate.net

The following table compares traditional and greener approaches for the synthesis of aryl sulfones.

| Feature | Traditional Method (e.g., Friedel-Crafts) | Greener Alternative | Green Chemistry Principle Addressed |

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ masterorganicchemistry.com | Catalytic amount of a reusable solid acid (e.g., Fe³⁺-montmorillonite, zeolites, SiO₂-H₂SO₄) scispace.comresearchgate.net | Catalysis, Waste Prevention |

| Solvent | Often chlorinated solvents | Solvent-free conditions or greener solvents (e.g., water, ionic liquids) researchgate.net | Safer Solvents, Waste Prevention |

| Energy | Conventional heating for extended periods | Microwave irradiation for short durations ajgreenchem.com | Energy Efficiency |

| Work-up | Aqueous wash to remove catalyst, generating acidic waste | Simple filtration to recover catalyst | Waste Prevention, Atom Economy |

This table contrasts conventional synthetic methods with more environmentally friendly alternatives in the production of aryl sulfones.

Regioselective and Chemoselective Synthesis Considerations

Achieving high selectivity is a critical challenge in the synthesis of complex organic molecules like this compound. Both regioselectivity and chemoselectivity must be carefully controlled to ensure the desired product is formed efficiently.

Regioselectivity Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. studysmarter.co.uk In the electrophilic aromatic substitution of nitrobenzene, the position of the incoming butylsulfonyl group is dictated by the directing effect of the nitro group already on the ring. numberanalytics.com The nitro group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature. saskoer.cachemistrytalk.org This means that direct sulfonylation of nitrobenzene will predominantly yield 3-butylsulfonylnitrobenzene.

To obtain the desired this compound (the para isomer), alternative strategies are required that can override this inherent electronic preference. One such strategy is to use a different synthetic sequence. For instance, one could start with a precursor that directs para, perform the sulfonylation, and then convert that directing group into a nitro group. However, the more direct and common approach is the oxidation of 4-butylthionitrobenzene, where the regiochemistry is already established in the precursor molecule. The synthesis of this precursor itself would need to be regioselective.

Chemoselectivity Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. cdmf.org.br This is particularly relevant in the oxidation of 4-butylthionitrobenzene to this compound. The precursor molecule contains both a thioether group (-S-Bu) and a nitro group (-NO₂). The oxidation must be selective for the sulfur atom.

The goal is to oxidize the sulfide (B99878) first to a sulfoxide and then to the desired sulfone, without affecting the nitro group or the aromatic ring. Over-oxidation is a potential side reaction, but the primary challenge is preventing reactions with other functional groups. Fortunately, many modern oxidizing agents are highly chemoselective. For example, systems like H₂O₂ with a tantalum carbide catalyst, or osmium tetraoxide-catalyzed methods, can efficiently oxidize sulfides to sulfones with high selectivity, leaving other functional groups like nitro groups intact. organic-chemistry.orgresearchgate.net A switchable method for sulfide oxidation to either sulfoxides or sulfones has been developed using O₂/air, where the chemoselectivity is controlled simply by the reaction temperature. acs.org

The table below outlines the factors influencing selectivity in the synthesis.

| Selectivity Type | Key Challenge | Influencing Factors | Preferred Strategy for this compound |

| Regioselectivity | The -NO₂ group directs incoming electrophiles to the meta position, not the desired para position. vanderbilt.educhemistrytalk.org | Electronic effects of substituents (electron-donating vs. electron-withdrawing). numberanalytics.com Steric hindrance. Catalyst choice. | Oxidation of a pre-formed para-substituted precursor (4-butylthionitrobenzene) to bypass the directing group issue. |

| Chemoselectivity | Selectively oxidizing the thioether to a sulfone without reacting with the nitro group. | Choice of oxidizing agent. organic-chemistry.org Reaction temperature and time. acs.org Catalyst system. cdmf.org.br | Using a mild and selective oxidizing agent (e.g., H₂O₂, metal catalysts) under controlled conditions. organic-chemistry.orgresearchgate.net |

This table summarizes the main selectivity challenges and the strategies employed to overcome them in the synthesis of this compound.

Chemical Reactivity, Mechanistic Investigations, and Transformation Chemistry

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 4-Butylsulfonylnitrobenzene

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings that are electron-deficient. The presence of both a nitro and a butylsulfonyl group makes this compound a prime candidate for such transformations.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.orgnih.gov This pathway is distinct from SN1 and SN2 reactions. wikipedia.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a suitable leaving group. This initial step is typically the rate-determining step as it involves the disruption of the aromatic system. nih.govmasterorganicchemistry.com

The attack of the nucleophile leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups, such as the nitro and sulfonyl groups present in this compound, play a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. masterorganicchemistry.comyoutube.com The negative charge is delocalized over the aromatic ring and, more significantly, onto the oxygen atoms of the nitro group. youtube.com

| Step | Description | Key Features |

|---|---|---|

| 1. Nucleophilic Addition | A nucleophile attacks the carbon atom attached to the leaving group. | Rate-determining step; Formation of a Meisenheimer complex; Disruption of aromaticity. |

| 2. Elimination | The leaving group is expelled from the Meisenheimer complex. | Fast step; Restoration of aromaticity; Formation of the final product. |

The butylsulfonyl group (-SO₂C₄H₉) is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic attack. nih.gov This activation is a result of the inductive effect of the highly electronegative oxygen atoms and the ability of the sulfur atom to accommodate electron density. The presence of the butylsulfonyl group, in conjunction with the nitro group, renders the aromatic ring of this compound highly electrophilic.

The position of the butylsulfonyl group relative to the leaving group and the nitro group dictates the site selectivity of the nucleophilic attack. For an SNAr reaction to be facile, the electron-withdrawing groups must be positioned ortho or para to the leaving group. wikipedia.orgyoutube.com This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer complex by delocalizing it onto the electron-withdrawing group. In this compound, if a leaving group were present, the butylsulfonyl and nitro groups would direct the incoming nucleophile to attack the carbon bearing that leaving group, provided they are in ortho or para positions.

While the electronic effects of the butylsulfonyl group are dominant in activating the ring, steric effects can also play a role. rsc.orgresearchgate.net The bulkiness of the butyl group might sterically hinder the approach of a nucleophile, especially if the nucleophile itself is large. However, in many cases, the strong electronic activation provided by the sulfonyl group overcomes moderate steric hindrance. surrey.ac.uk

| Factor | Influence on SNAr Reactivity |

|---|---|

| Electronic Effect | The strong electron-withdrawing nature of the butylsulfonyl group significantly increases the electrophilicity of the aromatic ring, thereby accelerating the rate of nucleophilic attack. |

| Site Selectivity | Directs incoming nucleophiles to attack at positions ortho and para to the butylsulfonyl group, where it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. |

| Steric Effect | The butyl group may introduce some steric hindrance, potentially slowing down the reaction with bulky nucleophiles. |

The high reactivity of activated aromatic compounds like this compound in SNAr reactions allows for the synthesis of a wide variety of derivatized compounds by introducing different nucleophiles. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amines, respectively.

Synthesis of Aryl Ethers: The reaction of an activated aryl halide with an alkoxide is a common method for the synthesis of aryl ethers, known as the Williamson ether synthesis, which can also proceed via an SNAr mechanism with suitable substrates. masterorganicchemistry.comresearchgate.netresearchgate.net For instance, reacting a derivative of this compound containing a leaving group (e.g., a halogen) with an alkoxide (e.g., sodium ethoxide) would yield the corresponding aryl ether.

Synthesis of Aryl Thioethers: Similarly, aryl thioethers can be synthesized by the reaction of an activated aryl halide with a thiolate nucleophile. researchgate.netnih.gov These reactions are often efficient and proceed under mild conditions due to the high nucleophilicity of sulfur compounds.

Synthesis of Aryl Amines: Amines can also be introduced onto the aromatic ring via SNAr reactions. This involves the reaction of an activated aryl halide with ammonia or a primary or secondary amine.

The following table provides examples of the types of compounds that can be synthesized from a hypothetical this compound derivative with a leaving group at a position activated by the nitro and sulfonyl groups.

| Nucleophile | Product Class | Example Reactant | Example Product |

|---|---|---|---|

| Alkoxide (e.g., RO⁻) | Aryl Ether | Sodium methoxide (B1231860) | 4-Butylsulfonyl-1-methoxy-nitrobenzene derivative |

| Thiolate (e.g., RS⁻) | Aryl Thioether | Sodium thiophenoxide | 4-Butylsulfonyl-1-(phenylthio)-nitrobenzene derivative |

| Amine (e.g., RNH₂) | Aryl Amine | Aniline (B41778) | N-Phenyl-4-butylsulfonyl-nitroaniline derivative |

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound can be selectively reduced to an amino group, providing a pathway to amino-sulfonylbenzene derivatives, which are valuable intermediates in organic synthesis.

Several methods are available for the selective reduction of an aromatic nitro group in the presence of other functional groups, such as a sulfonyl group. wikipedia.org The choice of reducing agent is crucial to avoid the reduction of the sulfonyl group.

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective. The reaction is typically carried out under a hydrogen atmosphere. Transfer hydrogenation, using a hydrogen donor like hydrazine or formic acid in the presence of a catalyst, is also a viable and often milder alternative. researchgate.net

Metal-Acid Reductions: The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) is a classical and effective method for nitro group reduction. wikipedia.org Tin(II) chloride (SnCl₂) in an acidic medium is also a common choice.

Sulfide (B99878) Reductions (Zinin Reduction): Sodium sulfide or ammonium sulfide can be used for the selective reduction of nitro groups, particularly in polynitro compounds. This method, known as the Zinin reduction, can be advantageous when other reducible groups are present. nih.gov

| Reduction Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High efficiency, clean reaction. |

| Transfer Hydrogenation | Hydrazine, Pd/C | Milder conditions than direct hydrogenation. |

| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Classical, robust, and cost-effective method. |

| Tin(II) Chloride Reduction | SnCl₂/HCl | Mild and selective reducing agent. |

| Zinin Reduction | Na₂S or (NH₄)₂S | Useful for selective reductions in the presence of other sensitive groups. |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway involves the initial two-electron reduction of the nitro group to a nitroso group (-NO). This is followed by a further two-electron reduction to a hydroxylamine group (-NHOH). Finally, a two-electron reduction of the hydroxylamine yields the amino group (-NH₂).

Kinetic studies on the reduction of various substituted nitroarenes have shown that the reaction rate is influenced by the electronic nature of the other substituents on the aromatic ring. researchgate.netresearchgate.net Electron-withdrawing groups can influence the reduction potential of the nitro group, thereby affecting the reaction kinetics.

| Intermediate | Chemical Formula | Oxidation State of Nitrogen | Relative Stability |

|---|---|---|---|

| Nitro | -NO₂ | +3 | Starting material |

| Nitroso | -NO | +1 | Highly reactive, often transient |

| Hydroxylamine | -NHOH | -1 | More stable than nitroso, but readily reduced |

| Amine | -NH₂ | -3 | Final product |

Chemical Transformations Involving the Butylsulfonyl Moiety

The inherent stability of the sulfonyl group and the C-S bond in aryl sulfones renders the butylsulfonyl moiety in this compound generally unreactive towards cleavage or rearrangement under standard laboratory conditions. The electron-withdrawing nature of the nitro group further deactivates the aromatic ring, which can influence the reactivity of the entire molecule, but does not typically lead to facile transformations of the robust sulfonyl group itself.

Exploration of Potential Cleavage or Rearrangement Reactions

Direct cleavage of the carbon-sulfur bond in simple alkyl aryl sulfones is a challenging transformation that often requires harsh reaction conditions or the presence of specific activating groups, which are absent in this compound. While various methods for C-S bond cleavage have been developed, their applicability to an unactivated substrate like this compound is not documented.

Similarly, rearrangement reactions involving the butylsulfonyl group in this specific compound are not reported in the scientific literature. Rearrangements of aryl sulfones, such as the Truce-Smiles rearrangement, typically require specific structural features, such as ortho-alkylation on the aromatic ring, to facilitate the intramolecular migration. The structure of this compound does not meet the criteria for such known sulfone rearrangements.

Functionalization of the Alkyl Chain

The alkyl chain of the butylsulfonyl group is generally considered chemically inert. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly decreases the nucleophilicity of the alkyl chain and makes it resistant to many common chemical transformations.

Radical-mediated reactions offer a potential, though underexplored, avenue for the functionalization of such alkyl chains. For instance, benzylic and allylic C-H bonds can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical conditions. However, the unactivated sp³ C-H bonds of the butyl group in this compound are significantly less reactive and would likely require more forcing conditions or specialized catalytic systems for functionalization. There are currently no specific reports of successful alkyl chain functionalization for this compound in the chemical literature.

Due to the lack of specific experimental data on the chemical transformations of the butylsulfonyl moiety in this compound, a data table of reaction conditions and outcomes cannot be provided.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.libretexts.orgmsu.edu

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the connectivity of the butyl chain and its attachment to the sulfonyl group, as well as the substitution pattern on the aromatic ring, a series of multi-dimensional NMR experiments are instrumental.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Butylsulfonylnitrobenzene, COSY would show correlations between the adjacent methylene (B1212753) protons of the butyl group, confirming their sequential connectivity. It would also show correlations between the aromatic protons, aiding in the assignment of their relative positions on the nitro-substituted phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between protons and their directly attached carbon atoms. This technique is crucial for assigning the ¹³C signals corresponding to each protonated carbon in both the butyl chain and the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For instance, HMBC would show correlations between the protons on the alpha-methylene group of the butyl chain and the carbon atom of the sulfonyl group, as well as correlations between the aromatic protons and the carbon atom attached to the sulfonyl group.

A representative, though generalized, table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Actual shifts can vary based on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.4 | ~125 |

| Aromatic CH (ortho to SO₂R) | ~8.1 | ~130 |

| Butyl -CH₂- (alpha to SO₂) | ~3.2 | ~56 |

| Butyl -CH₂- | ~1.7 | ~24 |

| Butyl -CH₂- | ~1.4 | ~21 |

| Butyl -CH₃ | ~0.9 | ~13 |

| Aromatic C-NO₂ | - | ~150 |

| Aromatic C-SO₂R | - | ~142 |

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) can be a valuable tool for monitoring the progress of the reaction that synthesizes this compound. By integrating the signals of the starting materials and the product at different time points, one can determine the reaction kinetics and the final conversion percentage without the need for chromatographic separation. The distinct chemical shifts of the aromatic protons in the starting material (e.g., nitrobenzene) and the product allow for clear differentiation and quantification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.edinst.comscm.com

Characteristic Vibrational Modes of Nitro and Sulfonyl Functional Groups

The presence of the nitro (NO₂) and sulfonyl (SO₂) groups in this compound gives rise to strong and characteristic absorption bands in the IR spectrum and scattering in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

| Nitro (NO₂) | Asymmetric Stretch | ~1530-1560 | Strong | Weak |

| Nitro (NO₂) | Symmetric Stretch | ~1345-1355 | Strong | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1300-1350 | Strong | Weak |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1140-1180 | Strong | Strong |

| Aromatic C-H | Stretch | ~3000-3100 | Medium | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Strong | Strong |

The strong IR absorptions for the nitro and sulfonyl stretching modes are due to the large change in dipole moment during these vibrations. edinst.com Conversely, the symmetric stretches often show strong signals in the Raman spectrum due to the significant change in polarizability. edinst.com

Elucidation of Molecular Conformation and Intermolecular Interactions

Subtle shifts in the vibrational frequencies can provide information about the molecular conformation and any intermolecular interactions present in the solid state. For example, the precise positions of the sulfonyl and nitro stretching bands can be influenced by crystal packing effects and weak intermolecular hydrogen bonds. Comparing the spectra of the compound in different phases (e.g., solid vs. solution) can help to identify these interactions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways.libretexts.orgacdlabs.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns that provide structural information. jeolusa.com

For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺), the mass of which would confirm the molecular formula. acdlabs.com Subsequent fragmentation would provide further structural evidence.

Expected Fragmentation Pathways:

Loss of the butyl group: A prominent fragmentation pathway would be the cleavage of the C-S bond, resulting in the loss of a butyl radical (•C₄H₉) and the formation of a nitrobenzenesulfonyl cation.

Loss of the nitro group: Fragmentation may also involve the loss of a nitro group (•NO₂) from the molecular ion.

Cleavage within the butyl chain: Fragmentation of the butyl chain itself can lead to a series of smaller fragment ions.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement involving the butyl chain and the sulfonyl group could potentially occur. libretexts.org

A simplified table of expected major fragments in the mass spectrum of this compound is presented below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]⁺ | 243 | Molecular Ion |

| [M - C₄H₉]⁺ | 186 | Loss of butyl radical |

| [M - NO₂]⁺ | 197 | Loss of nitro radical |

| [C₆H₄SO₂]⁺ | 140 | Nitrobenzenesulfonyl fragment |

| [C₄H₉]⁺ | 57 | Butyl cation |

The combination of these advanced spectroscopic methodologies provides a robust and comprehensive characterization of this compound, leaving no ambiguity as to its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass measurements which provide integer masses, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₁₀H₁₃NO₄S, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This theoretical value serves as a benchmark for experimental determination. An experimentally measured exact mass that falls within a narrow tolerance (typically <5 ppm) of the theoretical value provides strong evidence for the proposed elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₃NO₄S | [M+H]⁺ | 244.0638 |

| [M+Na]⁺ | 266.0457 | |

| [M+K]⁺ | 281.0197 | |

| [M-H]⁻ | 242.0492 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation provides valuable information about the molecule's connectivity and functional groups.

In a typical MS/MS experiment for this compound, the molecular ion (e.g., [M+H]⁺ at m/z 244.0638) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of the butyl group: Cleavage of the C-S bond could result in the loss of a butyl radical (C₄H₉•) or butene (C₄H₈), leading to significant fragment ions.

Cleavage of the sulfonyl group: Fragmentation could involve the loss of sulfur dioxide (SO₂) or the entire sulfonyl group.

Loss of the nitro group: The nitro group (NO₂) can be lost as a neutral molecule.

Fragmentation of the butyl chain: The butyl group itself can undergo fragmentation, leading to a series of smaller alkyl fragment losses.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the arrangement of the butyl group, the sulfonyl group, and the nitro group on the benzene (B151609) ring.

Table 2: Predicted MS/MS Fragments of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z |

|---|---|---|

| 244.0638 | [M+H - C₄H₈]⁺ | 188.0165 |

| 244.0638 | [M+H - SO₂]⁺ | 180.0522 |

| 244.0638 | [M+H - NO₂]⁺ | 198.0842 |

| 188.0165 | [C₆H₅NO₂S+H]⁺ | 155.9981 |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. diamond.ac.uk If successful, the crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map. nih.gov From this map, the positions of individual atoms can be determined, yielding a detailed three-dimensional model of the molecule. This would confirm the connectivity established by mass spectrometry and reveal the specific spatial orientation of the butyl chain, the sulfonyl group, and the nitro group relative to the benzene ring.

As of the latest search, no publicly available crystallographic data for this compound has been found. The successful application of this technique is contingent upon the ability to grow suitable single crystals of the compound.

Computational and Theoretical Investigations of 4 Butylsulfonylnitrobenzene

Electronic Structure and Molecular Orbital Analysis

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules. In the case of 4-Butylsulfonylnitrobenzene, theoretical studies focusing on its electronic structure and molecular orbitals offer deep insights into its stability, reactivity, and potential interactions. These investigations are typically grounded in quantum mechanics, with Density Functional Theory (DFT) being a prominent and widely used method. q-chem.commdpi.com

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems. q-chem.comresearchoutreach.org It is based on the principle that the ground-state electronic energy of a molecule can be determined entirely from its electron density. mdpi.comuc.edu This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules. q-chem.commdpi.com

For this compound, DFT calculations are employed to determine its ground state properties. The first step is typically a geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation. From this optimized structure, a range of electronic properties can be calculated. These properties include the total electronic energy, dipole moment, and the energies of the molecular orbitals. Functionals like B3LYP are commonly used in these calculations for organic molecules, often paired with a basis set such as 6-31G(d,p) to provide a reliable description of the electronic structure. kpfu.ru

Table 1: Calculated Ground State Properties of this compound The following data is illustrative, based on typical DFT calculation outputs for similar aromatic compounds.

| Property | Value | Unit |

|---|---|---|

| Total Electronic Energy | -1125.453 | Hartree |

| Dipole Moment | 4.85 | Debye |

| Point Group | C1 | - |

| Optimized Conformation | Non-planar | - |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that will most likely accept electrons, determining the molecule's electrophilic or acidic character. ossila.comyoutube.com

Table 2: Frontier Molecular Orbital Energies of this compound The following data is illustrative, based on FMO analysis of nitroaromatic compounds.

| Molecular Orbital | Energy |

|---|---|

| HOMO | -8.5 eV |

| LUMO | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgavogadro.cc The map is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netunil.ch

For this compound, the EPS map would clearly show highly negative potential (red) localized on the oxygen atoms of both the nitro and sulfonyl groups. These areas represent the most electron-rich parts of the molecule. The aromatic ring, influenced by the strong withdrawing effects of the substituents, would exhibit a less negative or even slightly positive potential, particularly at the carbons ortho and para to the nitro group, indicating their electrophilic character. The hydrogen atoms of the butyl group and the aromatic ring would show regions of positive potential (blue). researchgate.net This visualization provides immediate insight into where the molecule is most likely to interact with other charged or polar species. researchgate.net

Quantum Mechanical Modeling of Reaction Mechanisms

Quantum mechanical (QM) modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchoutreach.orgnih.gov By applying methods like DFT, it is possible to map the entire energy landscape of a reaction, from reactants to products. This includes identifying and characterizing transient species such as transition states and intermediates, which are often impossible to observe experimentally. diva-portal.orgcsic.es

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). wikipedia.org This is the point of maximum energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computationally, a transition state is characterized as a saddle point on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). mdpi.com Calculating this barrier is a key goal of QM modeling, as it directly relates to the reaction rate. A lower activation energy implies a faster reaction. For a molecule like this compound, a typical reaction to model would be nucleophilic aromatic substitution, where a nucleophile attacks the electron-deficient ring. QM calculations can precisely locate the structure of the transition state for this process and compute the associated activation energy, providing quantitative predictions of the molecule's reactivity. researchgate.net

Table 3: Illustrative Activation Energy for a Nucleophilic Aromatic Substitution on this compound This data is a hypothetical example for the reaction of this compound with a methoxide (B1231860) nucleophile.

| Reaction Step | Calculated Activation Energy (ΔG‡) |

|---|---|

| Nucleophilic Attack to form Meisenheimer Complex | 15.8 kcal/mol |

| Departure of Leaving Group | 2.5 kcal/mol |

Beyond calculating a single activation energy, QM modeling can elucidate the entire reaction pathway. This involves tracing the minimum energy path that connects reactants, intermediates, transition states, and products. The results are typically visualized in a reaction energy profile, which plots the potential energy of the system against the reaction coordinate. nih.gov

Quantitative Structure-Reactivity Relationships (QSRRs)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. libretexts.org These models are built by finding a correlation between a set of calculated molecular descriptors (predictor variables) and an experimentally determined reactivity parameter (response variable). libretexts.org The core principle of QSRR is to establish a mathematical function that links chemical structure to reactivity, allowing for the prediction of reactivity for new or untested compounds. libretexts.org The development of a QSRR model involves several key steps: selecting a dataset of compounds with known reactivities, calculating relevant structural or physicochemical descriptors, choosing the most influential variables, constructing the mathematical model, and rigorously validating its predictive power. libretexts.org

In the context of this compound, QSRR studies would seek to understand how its specific structural features—the butyl group, the sulfonyl group, and the nitrobenzene (B124822) moiety—collectively influence its chemical reactivity. For instance, a QSRR model could be developed to predict the rate of a particular reaction, such as nucleophilic aromatic substitution on the nitrobenzene ring, by correlating it with descriptors that quantify electronic effects (e.g., Hammett constants), steric effects, and hydrophobicity of a series of related compounds. nih.govrsc.org Such models are valuable tools in guiding the synthesis of new derivatives with desired reactivity profiles. chemrxiv.org

The foundation of a robust QSRR model lies in the accurate computational prediction of molecular descriptors that govern reactivity. nih.gov For this compound, quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to determine a variety of electronic and structural parameters. mdpi.compurdue.edu These parameters provide quantitative insights into the molecule's reactivity. cecam.org

Key reactivity parameters that can be computationally predicted include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. uci.edulibretexts.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For a compound like this compound, the low-lying LUMO, influenced by the electron-withdrawing nitro and sulfonyl groups, would be a key indicator of its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical descriptor of molecular stability and reactivity. libretexts.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would clearly show a significant positive potential on the aromatic ring, particularly at the carbons ortho and para to the nitro group, highlighting these sites as primary targets for nucleophiles.

Atomic Charges: Calculating the partial charges on each atom within the molecule can pinpoint specific reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to quantify these charges. In this compound, the carbon atoms attached to the sulfonyl and nitro groups would be expected to carry significant positive charges.

Bond Dissociation Energies: For reactions involving bond cleavage, the computationally predicted bond dissociation energy can be a crucial descriptor of reactivity. rsc.org

These computationally derived parameters serve as the "predictor variables" in the development of QSRR models. libretexts.org By establishing a mathematical relationship between these descriptors and experimentally observed reaction rates or equilibrium constants, a predictive model can be constructed. nih.gov

| Descriptor | Typical Influence on Reactivity | Relevance to this compound |

|---|---|---|

| HOMO Energy | Higher values indicate greater electron-donating ability. | Relevant for reactions where the molecule acts as a nucleophile (less common for this compound). |

| LUMO Energy | Lower values indicate greater electron-accepting ability. | Crucial for predicting susceptibility to nucleophilic aromatic substitution. The nitro and sulfonyl groups significantly lower the LUMO energy. |

| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity. | Indicates overall molecular stability and reactivity towards various reagents. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Would show strong positive potential on the aromatic ring, guiding nucleophilic attack. |

| Atomic Partial Charges | Quantifies the charge distribution, highlighting electrophilic and nucleophilic atoms. | The carbons ortho and para to the nitro group would exhibit significant positive charges. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. epfl.chreadthedocs.io

For this compound, MD simulations are particularly useful for exploring the flexibility of the butyl chain and understanding how the molecule behaves in different solvent environments. aps.org The simulation starts from an initial structure, often optimized using quantum mechanical methods, and tracks the trajectory of each atom over a specified period, typically from nanoseconds to microseconds. readthedocs.io

Conformational Analysis:

The butyl group of this compound is flexible and can adopt numerous conformations through rotation around its single bonds. libretexts.org Conformational analysis aims to identify the most stable (lowest energy) arrangements and the energy barriers between them. lumenlearning.comlibretexts.org While simple molecules like butane (B89635) have well-defined anti and gauche conformers, the conformational landscape of this compound is more complex due to the bulky sulfonylnitrobenzene group. libretexts.org

Solvent Effects:

The solvent environment can have a profound impact on the conformation, stability, and reactivity of a solute molecule. novapublishers.com MD simulations can explicitly model these effects by surrounding the this compound molecule with a large number of solvent molecules (e.g., water, methanol, or a nonpolar solvent). nih.gov The interactions between the solute and solvent are then included in the force field calculations. americanpeptidesociety.org

These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the different parts of this compound. For example, polar solvent molecules like water would be expected to form strong hydrogen bonds with the oxygen atoms of the nitro and sulfonyl groups.

Conformational Preferences in Different Solvents: The relative stability of the butyl chain's conformers can change depending on the solvent. rsc.org A polar solvent might stabilize a more extended conformation, while a nonpolar solvent might favor a more compact one.

Dynamical Behavior: MD simulations can capture the dynamic interplay between the solute and solvent, such as the rate of solvent exchange in the first solvation shell and the influence of the solvent on the vibrational modes of the solute. mdpi.com

Implicit solvent models, like the Generalized Born (GB) model, offer a computationally less expensive alternative to explicit solvent simulations. nih.gov These models represent the solvent as a continuous medium with a given dielectric constant, which can be effective for studying thermodynamic aspects of solvation. nih.gov

| Application Area | Information Gained | Significance |

|---|---|---|

| Conformational Analysis | Identification of stable rotamers of the butyl chain, energy barriers between conformers. nih.gov | Understanding molecular shape, packing efficiency, and steric hindrance. |

| Solvent Effects (Explicit) | Structure of solvation shells, specific solute-solvent interactions (e.g., hydrogen bonding). americanpeptidesociety.org | Provides a detailed picture of how the immediate solvent environment influences the solute. |

| Solvent Effects (Implicit) | Thermodynamic properties of solvation, such as free energy of solvation. nih.gov | Computationally efficient method to assess the overall effect of the solvent on stability. |

| Dynamical Properties | Time-dependent fluctuations in bond lengths, angles, and dihedral angles; diffusion coefficients. | Reveals the flexibility of the molecule and its movement within a medium. |

Applications in Organic Synthesis and Advanced Materials Science

4-Butylsulfonylnitrobenzene as a Key Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity conferred by its two functional groups: the nitro group and the sulfonyl group. These groups activate the benzene (B151609) ring and provide handles for a variety of chemical transformations.

A significant application of this compound is its role as a precursor for heterocyclic compounds. The synthesis of many nitrogen-containing heterocycles begins with an aniline (B41778) (aminobenzene) derivative. The nitro group of this compound can be readily reduced to an amino group under various reaction conditions, yielding 4-butanesulfonylaniline. The selective reduction of a nitro group in the presence of other functional groups is a well-established and highly chemoselective transformation in organic chemistry. researchgate.net

This resulting 4-butanesulfonylaniline, containing the butylsulfonyl moiety, can then be used as a key building block in cyclization reactions to form a wide array of heterocyclic systems. For instance, anilines are common starting materials in classic syntheses like the Skraup synthesis of quinolines or the Paal-Knorr synthesis of pyrroles. The presence of the butylsulfonyl group on the aniline precursor would lead to the corresponding sulfonyl-substituted heterocyclic products, allowing for the introduction of this functional group into complex molecular scaffolds. Nitroarenes are recognized as highly versatile building blocks in organic synthesis. researchgate.net The synthesis of indole, a privileged heterocyclic pharmacophore, often involves the reduction of a nitro group as a key step. researchgate.net

The aromatic ring of this compound is "electron-deficient" due to the powerful electron-withdrawing effects of both the para-nitro group and the sulfonyl group. This electronic characteristic makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgyoutube.com In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. wikipedia.org

The presence of strong electron-withdrawing groups, especially when positioned ortho or para to a leaving group (like a halide), is crucial for activating the ring and stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpressbooks.pub Consequently, derivatives of this compound that also contain a halogen atom are highly activated substrates for SNAr. Even the nitro group itself can sometimes be displaced by a strong nucleophile. acs.orgacs.org This reactivity allows this compound and its derivatives to serve as foundational building blocks for constructing more complex, highly functionalized aromatic systems by introducing a variety of nucleophiles such as amines, alkoxides, and thiolates. acs.orgresearchgate.net

Table 1: Influence of Electron-Withdrawing Groups (EWGs) on Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Substrate Structure (Leaving Group = X) | Position of EWG(s) | Relative Reactivity | Rationale |

| Chlorobenzene | None | Very Low | The ring is not activated towards nucleophilic attack. pressbooks.pub |

| 1-Chloro-4-nitrobenzene | Para | Moderate | The para-nitro group stabilizes the negative charge in the Meisenheimer intermediate via resonance. pressbooks.pub |

| 1-Chloro-2,4-dinitrobenzene | Ortho, Para | High | Two nitro groups provide enhanced stabilization of the intermediate. wikipedia.org |

| 4-Halogeno-butylsulfonylnitrobenzene | Para (NO₂) | High | Both the sulfonyl and nitro groups contribute to the electron deficiency of the aromatic ring, facilitating nucleophilic attack. wikipedia.orgacs.org |

This table illustrates the general principles of SNAr reactivity. Specific reaction rates depend on the nucleophile, leaving group, and reaction conditions.

Potential in the Design of Materials with Tailored Properties

The specific combination of functional groups in this compound imparts electronic properties that are of interest in the field of materials science. The interaction between the electron-withdrawing nitro and sulfonyl groups and the aromatic π-system is key to its potential applications.

Organic compounds with significant nonlinear optical (NLO) properties are crucial for the development of modern optoelectronic technologies. nih.gov A common design strategy for NLO materials involves creating molecules with strong electron-donor and electron-acceptor groups connected by a π-conjugated system. While this compound itself lacks a strong donor group, its highly polarized nature due to two powerful acceptor groups (nitro and sulfonyl) makes it and its derivatives interesting subjects for study.

The introduction of strong electron-withdrawing groups like the nitro moiety can significantly lower the HOMO-LUMO energy gap of a molecule, a key parameter in optoelectronic materials. nih.gov Theoretical and experimental studies on various aromatic compounds have shown that sulfonyl and nitro groups are effective in tuning the electronic and optical properties. nih.govacs.org By functionalizing derivatives of this compound, for instance by incorporating an electron-donating group, it is possible to create "push-pull" systems with tailored NLO responses. The development of stable polycyclic aromatic compounds with precisely tuned HOMO-LUMO gaps is a critical goal for advancing organic optoelectronics. chemrxiv.org

Table 2: Effect of Substituents on Key Optoelectronic Parameters

| Compound Type | Key Substituents | Typical Effect on HOMO-LUMO Gap (Egap) | Relevance to Optoelectronics |

| Benzene | None | Large | Limited NLO activity. |

| Donor-Acceptor Stilbene | -NH₂ (donor), -NO₂ (acceptor) | Reduced | Enhanced second-order NLO properties. |

| DTS(FBTTh₂)₂-based Derivatives | -NO₂ (acceptor) | Reduced | The nitro group's electron-attracting character lowers the Egap, which is desirable for NLO materials. nih.gov |

| Perylene Diimide (PDI) Complexes | Complexation with GMP | Reduced from 2.52 eV to 1.62 eV | Enhanced charge transfer capabilities. acs.org |

This table provides illustrative examples of how functional groups influence electronic properties relevant to optoelectronics.

Functionalized aromatic molecules can serve as monomers for the synthesis of advanced polymers and framework materials. The rigid aromatic core of this compound can impart thermal stability and mechanical strength to a polymer backbone. The functional groups provide sites for polymerization.

For example, after reduction of the nitro group to an amine, the resulting 4-butanesulfonylaniline can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. These sulfone-containing polymers are a known class of materials, often exhibiting high-performance properties. The incorporation of the sulfonyl group can enhance properties such as thermal stability, chemical resistance, and solubility. Research into chalcogen (sulfur)-containing polymers is an active field, exploring the unique properties these materials offer. rsc.org Furthermore, the inherent polarity and potential for hydrogen bonding provided by the sulfonyl group and amine/amide linkages could be exploited in the design of framework materials with specific gas sorption or guest-hosting capabilities.

Role in Catalysis or Ligand Design

While direct application of this compound as a catalyst or ligand is not widely documented, its electronic structure is relevant to modern concepts in catalyst design. The performance of a metal-based catalyst is highly dependent on the electronic and steric properties of its surrounding ligands.

In some catalytic cycles, particularly steps involving reductive elimination, an electron-deficient metal center is desirable. Ligands with strong electron-withdrawing substituents can be used to create such a metal center. The 4-butylsulfonylphenyl moiety, being strongly electron-withdrawing, could be incorporated into a larger ligand scaffold, such as a phosphine (B1218219) or an N-heterocyclic carbene, to electronically tune the performance of a metal catalyst. For example, ruthenium pincer complexes are a class of catalysts whose efficacy is tuned by the electronic nature of the ligand framework. arabjchem.org Furthermore, some chemical transformations utilize the inherent reactivity of nitroarenes in catalyst-free, photo-driven reactions, highlighting the diverse roles such compounds can play in chemical synthesis. researchgate.net

Environmental Fate and Degradation Pathways of Nitroaromatic Sulfones

Photolytic and Chemical Degradation Studies

The degradation of nitroaromatic compounds through the action of light (photolysis) or chemical reactions is a critical pathway for their removal from the environment.

Photolytic Degradation:

Direct photolysis of nitroaromatic compounds in aqueous solutions is generally considered a slow and inefficient process. sci-hub.sesemanticscholar.org The stability of the aromatic ring and the electron-withdrawing nature of the nitro group contribute to this resistance. However, the degradation can be significantly accelerated through indirect photolysis, where other substances present in the environment absorb light and produce reactive species that then attack the pollutant.

A key process is the generation of hydroxyl radicals (•OH), which are highly reactive and can initiate the oxidation of a wide range of organic compounds. sci-hub.se One common laboratory and potentially environmental source of hydroxyl radicals is the photolysis of hydrogen peroxide (H₂O₂). sci-hub.sesemanticscholar.org Studies on various nitroaromatic compounds have shown that the UV/H₂O₂ process leads to much faster degradation rates compared to direct UV irradiation alone. sci-hub.se The degradation process often involves the cleavage of the aromatic ring, ultimately leading to the mineralization of the organic compound to carbon dioxide, water, and inorganic ions like nitrate (B79036). sci-hub.se

Interactive Data Table: Photodegradation of Substituted Nitrobenzenes The following table presents first-order rate coefficients for the photocatalytic degradation of several nitroaromatic compounds, illustrating the effect of different substituents.

| Compound | Catalyst | Initial Concentration | Rate Coefficient (k) | Reference |

| Nitrobenzene (B124822) | Nano-TiO₂ | Various | Varies with concentration | sci-hub.se |

| 2-Nitrophenol | Nano-TiO₂ | Various | Higher than nitrobenzene | sci-hub.se |

| 4-Nitrophenol | Nano-TiO₂ | Various | Higher than 2-nitrophenol | sci-hub.se |

| 1-Chloro-4-nitrobenzene | Nano-TiO₂ | Various | Higher than 3-nitrophenol | sci-hub.se |

| 1-Chloro-2,4-dinitrobenzene | Nano-TiO₂ | Various | ~ Equal to 4-nitrophenol | sci-hub.se |

Note: This table is illustrative and shows the relative reactivity of different substituted nitrobenzenes. Specific rates for 4-Butylsulfonylnitrobenzene are not available in the cited literature.

Chemical Degradation:

Chemical degradation in the absence of light can also occur, primarily through oxidation or reduction reactions. Advanced Oxidation Processes (AOPs), which include methods like the use of Fenton's reagent (Fe²⁺ and H₂O₂), can effectively degrade resistant organic pollutants by generating powerful hydroxyl radicals. While specific studies on this compound are scarce, the general applicability of AOPs to a wide range of organic contaminants is well-established.

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation refers to the degradation of a chemical through non-biological processes in environmental compartments like water and soil. For nitroaromatic sulfones, reductive pathways are particularly significant.

The electron-withdrawing nature of the nitro and sulfonyl groups makes the aromatic ring of this compound electron-deficient and thus susceptible to reduction. In anoxic environments such as saturated soils, sediments, and groundwater, naturally occurring reducing agents can transform nitroaromatic compounds. enviro.wiki

Key abiotic reductants in the environment include:

Iron(II) minerals: Minerals such as magnetite (Fe₃O₄), iron sulfides (e.g., mackinawite, FeS), and structural Fe(II) in clay minerals are effective reductants for nitroaromatic compounds. nih.govacs.org

Dissolved Fe(II): Iron(II) complexed with natural organic matter or other ligands in solution can also reduce nitroaromatics. nih.gov The rate of reduction is highly dependent on pH and the concentration of the complexing ligand. nih.gov

The primary transformation pathway is the sequential reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming the corresponding aniline (B41778). enviro.wiki The general reactivity for reduction among different classes of organic compounds has been observed to follow the order: nitroaromatic compounds (NACs) > sulfoxides and sulfones (SOs). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the rates of abiotic reduction. These models often use molecular descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) to correlate with reduction rates. researchgate.net For nitroaromatic compounds, a lower ELUMO generally corresponds to a faster reduction rate. The strong electron-withdrawing properties of both the nitro and sulfonyl groups in this compound would be expected to lower its ELUMO, suggesting it would be relatively susceptible to abiotic reduction compared to nitrobenzene alone.

Interactive Data Table: Abiotic Reduction of Nitroaromatic Compounds (NACs) This table provides examples of NACs and the reductants studied, highlighting the importance of this transformation pathway.

| Nitroaromatic Compound | Reductant System | Key Finding | Reference |

| Substituted Nitrobenzenes | Fe(II) in clay minerals | Nitrogen isotope fractionation was substantial but independent of the NAC's reactivity or substituent. | nih.gov |

| 4-Chloronitrobenzene | Fe(II)-tiron complex | Reduction rates were heavily dependent on pH and ligand concentration. | nih.gov |

| Nitrobenzene | Shewanella putrefaciens CN32 / Hematite | Bioreduction is linked to the reduction of natural organic matter and iron minerals. | enviro.wiki |

| Various NACs | Fe(II)-tiron | QSAR models showed reduction rates correlate with the compound's ELUMO. | researchgate.net |

Considerations for Environmental Persistence and Mobility

The environmental persistence and mobility of a chemical determine its potential for widespread contamination and long-term exposure.

Persistence:

Persistence is a measure of how long a chemical remains in the environment before being degraded. rsc.org Due to the stability of the benzene (B151609) ring and the electron-withdrawing nitro group, nitroaromatic compounds are generally considered to be persistent. enviro.wiki This persistence can lead to their accumulation in environmental compartments, especially in soils and sediments where degradation processes may be slow. rsc.org The half-lives of some pesticides with nitroaromatic structures in soil can exceed 1,000 days. rsc.org

Mobility:

The mobility of a chemical in the environment, particularly in soil, dictates its potential to leach into groundwater or move into surface waters via runoff. fluorocarbons.org Mobility is primarily controlled by the compound's tendency to adsorb to soil particles versus remaining dissolved in the soil water. nih.gov

The key factors influencing the sorption of nitroaromatic compounds to soil include:

Soil Organic Matter (SOM): For many organic compounds, sorption is primarily to the organic carbon fraction of the soil. nih.govethz.ch Nitroaromatics can exhibit stronger sorption than predicted by their hydrophobicity (as indicated by the octanol-water partition coefficient, Kow) alone. This is attributed to specific interactions, such as π-π electron donor-acceptor interactions between the electron-deficient aromatic ring of the nitroaromatic compound and electron-rich aromatic structures within the SOM. nih.gov

Clay Minerals: Clay surfaces can also be important sorption sites for nitroaromatic compounds. The extent of sorption to clays (B1170129) can be influenced by the type of clay and the exchangeable cations present. enviro.wikinih.gov

Given its structure, this compound possesses both a polar sulfonyl group and a nonpolar butyl chain. This amphiphilic character, combined with the polar nitro group, suggests its interaction with soil will be complex. It is expected to partition to soil organic matter. enviro.wiki However, without experimental data for its soil adsorption coefficient (Kd) or organic carbon-normalized adsorption coefficient (Koc), its precise mobility remains speculative. Generally, strong sorption leads to low mobility, retaining the chemical in the upper soil layers, while weak sorption allows for greater movement through the soil profile. nih.gov

Interactive Data Table: Soil Sorption Coefficients for Selected Nitroaromatic Compounds

| Compound | Soil Type | Log Koc | Implication | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Various soils | 2.48 - 3.04 | Likely to partition to soil organic matter | enviro.wiki |

| 2,4-Dinitrotoluene (2,4-DNT) | Various soils | Not specified, but strong sorption observed | Partition coefficients ranged from 3.6-46.6 L/kg | udel.edu |

| Nitrobenzene | Three Chinese soils | Higher than expected based on hydrophobicity | Strong nonhydrophobic affinity to SOM | nih.gov |

| 2,4-Dinitroanisole (DNAN) | Various soils | 2.24 - 2.45 | Likely to partition to soil organic matter | enviro.wiki |

Note: Koc (organic carbon-water (B12546825) partition coefficient) is a measure of a chemical's tendency to sorb to soil organic matter. Higher values indicate stronger sorption and lower mobility.

Emerging Research Directions and Future Perspectives for 4 Butylsulfonylnitrobenzene

Development of Sustainable Synthetic Strategies for the Compound

The synthesis of nitroaromatic compounds and aryl sulfones has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of chemical manufacturing, however, lies in the adoption of green chemistry principles to develop more sustainable and environmentally benign synthetic routes.

Recent advancements in C-S bond formation offer promising avenues for the sustainable synthesis of 4-Butylsulfonylnitrobenzene. nih.govrsc.org These methods often focus on direct C-H bond functionalization and decarboxylative reactions, which can provide more atom-economical pathways to sulfur-containing compounds. nih.govrsc.org For the synthesis of aryl sulfones, green strategies are being explored that utilize electro-organic synthesis, allowing for the reaction to be carried out in one pot under environmentally friendly conditions. nih.govresearchgate.net Such an approach could be adapted for the synthesis of this compound, potentially reducing the need for harsh reagents and simplifying purification processes. nih.govresearchgate.net

Furthermore, the nitration step in the synthesis of nitroaromatic compounds is a key area for green innovation. nih.gov Traditional nitration methods often employ a mixture of sulfuric and nitric acids, leading to significant acid waste. nih.gov Research into greener nitration methods, such as using solid acid catalysts or milder nitrating agents, could significantly improve the environmental footprint of this compound production. google.com The development of continuous flow processes for both the sulfonation and nitration steps could also enhance safety, efficiency, and sustainability. mdpi.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Anticipated Benefits |

| C-S Bond Formation | Friedel-Crafts sulfonation with sulfonyl halides and Lewis acids | Electro-organic synthesis from p-methylaminophenol derivatives and sulfinic acids nih.govresearchgate.net | Greener reaction conditions, one-pot synthesis, reduced waste |

| Direct C-H functionalization nih.govrsc.org | Higher atom economy, fewer synthetic steps | ||

| Nitration | Mixed sulfuric and nitric acid | Solid acid catalysts, milder nitrating agents google.com | Reduced acid waste, improved safety |

| Process Technology | Batch processing | Continuous flow synthesis mdpi.com | Enhanced safety, improved efficiency, easier scale-up |

Advanced Mechanistic Insights via Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. Operando spectroscopy, which involves the real-time analysis of a chemical reaction as it occurs, is a powerful tool for gaining these insights. youtube.comrug.nl

For the synthesis of this compound, in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to monitor the reaction progress in real-time. rug.nlnih.govresearchgate.netacs.orgnih.govresearchgate.net These techniques can provide valuable information on the formation of intermediates, the consumption of reactants, and the influence of reaction parameters on the reaction pathway. rug.nlnih.govresearchgate.netacs.orgnih.govresearchgate.net For instance, in-situ FTIR has been successfully used to monitor the formation of arene diazonium salts, which are important intermediates in many organic syntheses. nih.gov A similar approach could be used to study the sulfonation and nitration steps in the synthesis of this compound, allowing for precise control over the reaction and optimization of conditions.

Operando Raman spectroscopy is particularly well-suited for studying reactions in solution and can provide detailed information about the vibrational modes of molecules, offering insights into bonding and structural changes. youtube.comrug.nlacs.orgresearchgate.net By applying operando Raman spectroscopy to the synthesis of this compound, researchers could gain a deeper understanding of the catalytic cycles involved and identify potential side reactions, leading to the development of more efficient and selective synthetic methods. youtube.comrug.nlacs.orgresearchgate.net

Rational Design of Derivatives with Enhanced Performance in Specific Applications

The functional groups of this compound—the butylsulfonyl and nitro groups—offer significant opportunities for the rational design of derivatives with tailored properties. The sulfone group is a common pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule. nih.goviomcworld.comresearchgate.nettandfonline.comnih.gov The nitro group is a strong electron-withdrawing group that can influence the electronic properties and reactivity of the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for the rational design of new compounds. dergipark.org.trnih.govnih.gov By correlating the structural features of a series of compounds with their biological activity or other properties, QSAR models can be developed to predict the performance of new, untested molecules. dergipark.org.trnih.govnih.gov For this compound, QSAR studies could be used to design derivatives with enhanced biological activity, for example, as potential antimicrobial or anticancer agents. nih.govaimspress.com These studies could also be used to predict the toxicity of new derivatives, ensuring that only the most promising and safest compounds are synthesized and tested. dergipark.org.trnih.gov

Molecular docking studies can further aid in the rational design process by simulating the interaction of a molecule with a biological target, such as an enzyme or receptor. aimspress.com This information can be used to design derivatives of this compound that bind more effectively to their target, leading to improved potency and selectivity. The combination of QSAR and molecular docking provides a powerful in silico approach to accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Interdisciplinary Research with Computational Chemistry and Data Science

The integration of computational chemistry and data science is revolutionizing chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the discovery of new materials. nih.govyoutube.comeuropean-mrs.comlabmanager.commdpi.com For this compound, these interdisciplinary approaches hold immense potential.